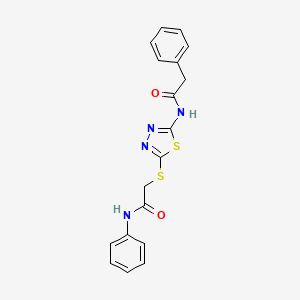![molecular formula C16H26Cl2N2 B2532373 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride CAS No. 1198286-24-6](/img/structure/B2532373.png)
9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride is a chemical compound with the CAS Number: 1198286-24-6 and Linear Formula: C16H26Cl2N2 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C16H24N2.2ClH/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16;;/h1-3,5-6,17H,4,7-14H2;2*1H . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 317.3 . It is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Modification
Aminomethylation and Derivative Formation : 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane dihydrochloride undergoes aminomethylation, reacting with primary aliphatic amines and formaldehyde to form substituted diazaspiro piperidine derivatives. This process is significant in the synthesis of complex heterocyclic compounds (Khrustaleva et al., 2017).
Microwave-Assisted Solid-Phase Synthesis : This compound is central to the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles. The process involves annulation of primary amines with resin-bound bismesylates, facilitated by α-methyl benzyl carbamate resin linker, allowing cleavage of heterocycles under mildly acidic conditions without N-alkylation byproducts (Macleod et al., 2006).
Spirocyclization of Pyridine Substrates : The compound aids in the construction of diazaspiro[5.5]undecane derivatives through spirocyclization of 4-substituted pyridines, highlighting its role in the facile synthesis of spiro-heterocyclic structures (Parameswarappa & Pigge, 2011).
Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles : A catalyst-free method synthesizes nitrogen-containing diazaspiro[5.5]undecane derivatives through a double Michael addition reaction. The reaction’s efficiency is highlighted by high yields and short reaction times, offering a streamlined approach to synthesizing these heterocycles (Aggarwal et al., 2014).
Biological and Chemical Applications
Bioactivity and Synthesis for Treatment Purposes : Diazaspiro[5.5]undecane-containing compounds exhibit bioactivity relevant to the treatment of obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. This highlights their therapeutic potential and versatility in addressing various health conditions (Blanco‐Ania et al., 2017).
CCR8 Antagonists for Respiratory Diseases : Specific diazaspiro[5.5]undecane derivatives act as CCR8 antagonists, useful in treating chemokine-mediated diseases, notably respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
GABAAR Antagonists with Immunomodulatory Effect : Certain 3,9-diazaspiro[5.5]undecane-based compounds serve as potent competitive GABAAR antagonists with low cellular membrane permeability, suggesting their utility in peripheral GABAAR inhibition and potential as immunomodulatory agents (Bavo et al., 2021).
Safety and Hazards
The safety information for 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
9-benzyl-2,9-diazaspiro[5.5]undecane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16;;/h1-3,5-6,17H,4,7-14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJSNBAOPRYLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)CNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]urea](/img/structure/B2532291.png)
![N-[2-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2532293.png)
![N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2532294.png)
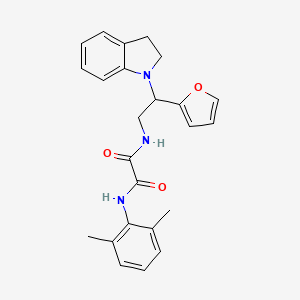

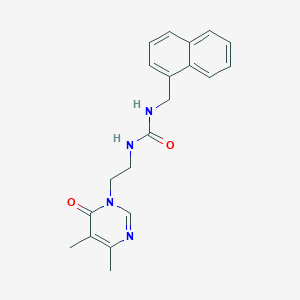
![5-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2532301.png)

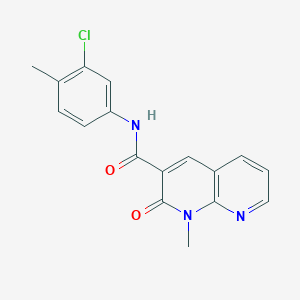
![5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2532306.png)
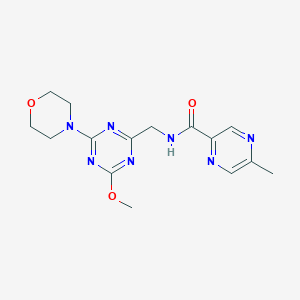
![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2532310.png)
